molecular formula C19H29NO3 B12521032 3-Oxo-4-aza-5I<<-androstan-17EC-carboxylic Acid

3-Oxo-4-aza-5I<<-androstan-17EC-carboxylic Acid

Cat. No.: B12521032
M. Wt: 319.4 g/mol
InChI Key: MJXIPHMGYJXKLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is unique due to its specific structure, which allows it to act as an effective intermediate in the synthesis of various pharmaceuticals. Its ability to inhibit 5-alpha-reductase enzymes makes it valuable in the treatment of androgen-related conditions .

Biological Activity

3-Oxo-4-aza-5α-androstane-17β-carboxylic acid, commonly referred to as an azasteroid, is a synthetic compound that has garnered attention in pharmaceutical research due to its biological activities, particularly as an inhibitor of the enzyme 5α-reductase. This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), which is implicated in various androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.

The compound has the following chemical structure and properties:

  • IUPAC Name : (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid
  • Molecular Formula : C19H29NO3
  • Molecular Weight : 317.43 g/mol
  • Purity : >98% (HPLC) .

The primary mechanism of action for 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid is its role as a selective inhibitor of 5α-reductase . This inhibition reduces levels of DHT, which can alleviate symptoms associated with conditions like BPH and hair loss. The azasteroid structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity .

Inhibition of 5α-reductase

Research indicates that compounds like 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid exhibit strong inhibitory activity against both Type I and Type II isoforms of 5α-reductase. This dual inhibition is beneficial for therapeutic applications in treating androgen-related disorders.

Compound Inhibition Type IC50 (nM)
3-Oxo-4-aza-5α-androstane-17β-carboxylic acidType I50
3-Oxo-4-aza-5α-androstane-17β-carboxylic acidType II30

Table 1: Inhibition potency of 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid against different isoforms of 5α-reductase .

Clinical Studies

Clinical studies have demonstrated the efficacy of azasteroids in reducing prostate volume and improving urinary flow rates in men with BPH. For instance, a study involving dutasteride (a related compound) showed significant improvements in symptoms compared to placebo groups over a period of six months .

Safety and Toxicology

The safety profile of azasteroids has been evaluated in various preclinical studies. While generally well-tolerated, some side effects reported include:

  • Decreased libido
  • Erectile dysfunction
  • Gynecomastia

These side effects are attributed to the reduction in DHT levels and are consistent with findings from other studies on 5α-reductase inhibitors .

Properties

IUPAC Name

9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXIPHMGYJXKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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